molecular formula C21H21F3N4O2S B2929914 N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476451-39-5

N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2929914
CAS No.: 476451-39-5
M. Wt: 450.48
InChI Key: YVNXZQOYSSZRQB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a 4-ethyl substituent on the triazole core, a 5-((4-(trifluoromethyl)benzyl)thio) moiety, and a methyl group linked to a 4-methoxybenzamide.

Properties

IUPAC Name

N-[[4-ethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O2S/c1-3-28-18(12-25-19(29)15-6-10-17(30-2)11-7-15)26-27-20(28)31-13-14-4-8-16(9-5-14)21(22,23)24/h4-11H,3,12-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXZQOYSSZRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-ethyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, a complex organic compound classified under triazole derivatives, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C21H21F3N4O2SC_{21}H_{21}F_3N_4O_2S and a CAS number of 476451-39-5. Its structure incorporates a triazole ring, a methoxy group, and a thioether linkage, which contribute to its biological properties.

PropertyValue
Molecular Weight438.48 g/mol
Boiling PointNot specified
SolubilitySoluble in DMSO and acetonitrile

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing 4-ethyl and thioether precursors.
  • Methylation : Introduction of the methoxy group.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the compound.

Research indicates that compounds similar to this compound exhibit significant inhibitory activity against specific enzymes involved in inflammatory processes. Specifically, it has been noted for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in pain and inflammation pathways.

Antifungal and Anticancer Properties

Triazole derivatives are well-documented for their antifungal properties. This compound is expected to exhibit similar properties due to its structural characteristics:

  • Antifungal Activity : Exhibits potential in inhibiting fungal growth by interfering with ergosterol biosynthesis.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving tyrosine kinase inhibition .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

  • Study on Inflammatory Response : A study demonstrated that triazole compounds significantly reduced inflammatory markers in vitro by inhibiting mPGES-1 activity.
  • Anticancer Screening : In vitro tests on human colon cancer (HCT116) cell lines revealed that similar compounds showed IC50 values indicating potent anticancer effects compared to established drugs like doxorubicin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Substituents on Triazole Core Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR) Source
Target Compound 4-ethyl, 5-(4-CF3-benzylthio), N-(4-methoxybenzamide) 492.6 (estimated) N/A C=O (1660–1680 cm⁻¹), S-C stretch (1247–1255 cm⁻¹)
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-CF3-phenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (52) 5-(4-CF3-phenylsulfamoyl), 4-methylphenyl N/A 277–279 NH (3278–3414 cm⁻¹), C=S (1247–1255 cm⁻¹)
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 4-(4-ethoxyphenyl), 5-(4-F-benzylthio) 492.6 N/A C=O (1617 cm⁻¹), aromatic C-F (1150–1250 cm⁻¹)
3-fluoro-N-((4-phenyl-5-((3-CF3-benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide 4-phenyl, 5-(3-CF3-benzylthio), 3-fluoro-benzamide N/A N/A C=O (~1660 cm⁻¹), CF3 (1120–1200 cm⁻¹)
Key Observations:

Trifluoromethyl vs. Fluorine Substituents: The target compound’s para-CF3 group (vs. Compounds with 4-CF3 (e.g., 52 in ) exhibit higher melting points (~277–279°C) compared to methoxy-substituted analogs (255–258°C), suggesting improved crystallinity due to stronger van der Waals interactions .

Ethyl vs. Ethoxy/Methyl Groups :

  • The 4-ethyl group on the triazole in the target compound may improve metabolic stability compared to 4-ethoxyphenyl () or 4-methylphenyl () substituents, as alkyl chains are less prone to oxidative degradation .

Benzamide Linker Modifications :

  • The 4-methoxybenzamide in the target compound provides a hydrogen-bond acceptor (methoxy oxygen) absent in fluorinated analogs (e.g., ), which could enhance solubility or target engagement .
Comparative Reaction Yields:
  • Compounds with electron-deficient aryl groups (e.g., CF3) typically require longer reaction times (33+ hours) but achieve moderate-to-high yields (70–80%) .
  • Methoxy-substituted analogs (e.g., ) show similar efficiency, while halogenated derivatives (e.g., 52 in ) often require purification via ethanol reflux .

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